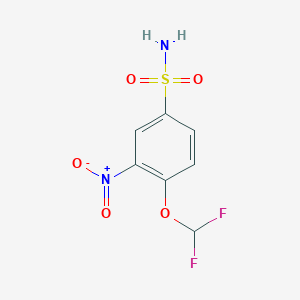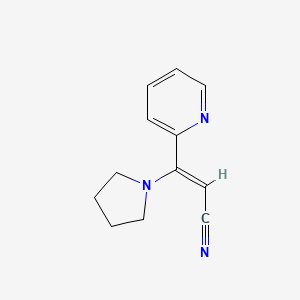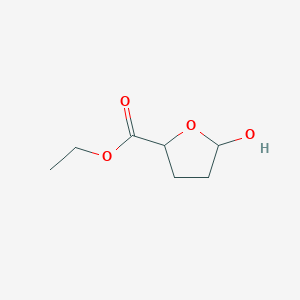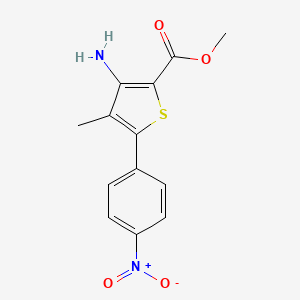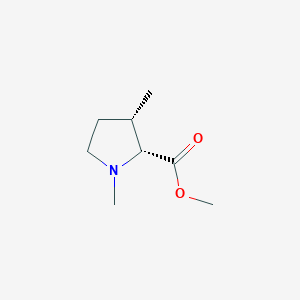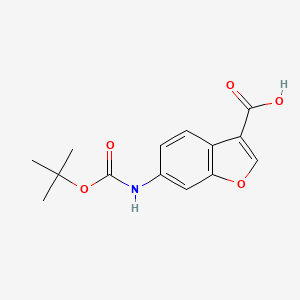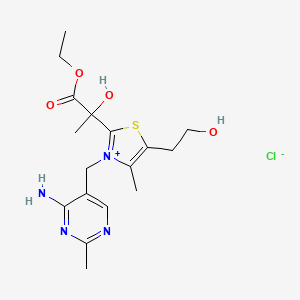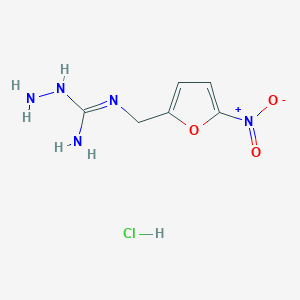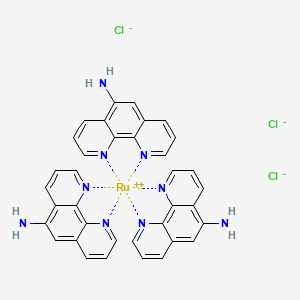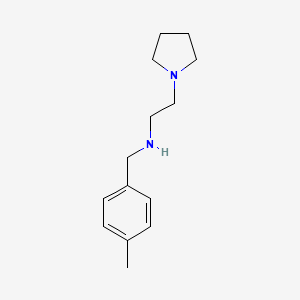![molecular formula C9H15IO B12862786 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound that features an iodomethyl group and a methyl group attached to an oxabicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction proceeds under mild conditions and provides the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions typically occur under mild conditions with polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azido, cyano, and thiomethyl derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
科学的研究の応用
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its ability to act as a nucleophile or electrophile in various chemical reactions . The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. This allows it to interact with specific molecular targets and pathways, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octane: A related compound used as a bioisostere of the phenyl ring.
Uniqueness
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly useful in nucleophilic substitution reactions and as a precursor for further functionalization.
特性
分子式 |
C9H15IO |
|---|---|
分子量 |
266.12 g/mol |
IUPAC名 |
4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3 |
InChIキー |
KCMZCTUDJKLGLF-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1)(CO2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

